2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide is a chemical compound with the molecular formula C12H12N2O2S It belongs to the class of thiazolidinones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide typically involves the reaction of thiazolidinone derivatives with appropriate amines. One common method includes the condensation of 2-aminothiazolidin-4-one with m-tolyl acetic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic anhydride, and requires controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives with altered functional groups.
Scientific Research Applications
2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases, which are crucial for cell cycle regulation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-phenyl-acetamide
- 2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-o-tolyl-acetamide
- (2-Imino-4-oxo-thiazolidin-5-yl)-acetic acid
Uniqueness
2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its m-tolyl group enhances its lipophilicity and may improve its ability to interact with biological membranes, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7-3-2-4-8(5-7)14-10(16)6-9-11(17)15-12(13)18-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUURQVXHVXLSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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